2-(4-Methoxyanilino)-5-nitrobenzoic acid
Overview
Description
2-(4-Methoxyanilino)-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids It is characterized by the presence of a methoxy group attached to the aniline moiety and a nitro group on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyanilino)-5-nitrobenzoic acid typically involves the nitration of 2-(4-methoxyanilino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-(4-Methoxyanilino)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyanilino)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)-5-nitrobenzoic acid is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .
Comparison with Similar Compounds
2-(4-Methoxyanilino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Chloroanilino)-5-nitrobenzoic acid: Contains a chloro group instead of a methoxy group, which can alter its chemical and biological properties.
2-(4-Methoxyanilino)-5-aminobenzoic acid:
Uniqueness: 2-(4-Methoxyanilino)-5-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyanilino)-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-7-4-10(16(19)20)8-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYZAGALOQWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416866 | |
Record name | 2-(4-methoxyanilino)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-68-6 | |
Record name | 2-(4-methoxyanilino)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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